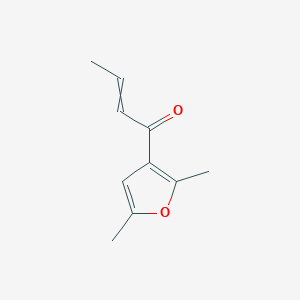![molecular formula C36H27O4P B14626060 Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid CAS No. 54590-28-2](/img/structure/B14626060.png)
Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid is an organophosphorus compound characterized by the presence of biphenyl and phosphinic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid typically involves the reaction of 4-bromobiphenyl with phenylphosphinic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The biphenyl groups facilitate binding to hydrophobic pockets, while the phosphinic acid group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar in structure but contains silyl groups instead of phosphinic acid.
Bis(4-biphenylyl)amine: Contains biphenyl groups but with an amine functional group.
4,4’-Bis(4-aminophenoxy)biphenyl: Features biphenyl groups with amino and phenoxy functionalities.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use .
Eigenschaften
CAS-Nummer |
54590-28-2 |
|---|---|
Molekularformel |
C36H27O4P |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
bis[4-(4-phenylphenoxy)phenyl]phosphinic acid |
InChI |
InChI=1S/C36H27O4P/c37-41(38,35-23-19-33(20-24-35)39-31-15-11-29(12-16-31)27-7-3-1-4-8-27)36-25-21-34(22-26-36)40-32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H,(H,37,38) |
InChI-Schlüssel |
KUWNUPPKFDNREM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)P(=O)(C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)


![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)


![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)




